molecular formula C11H22BrNO B15343652 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide CAS No. 4512-85-0

5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide

Cat. No.: B15343652
CAS No.: 4512-85-0
M. Wt: 264.20 g/mol
InChI Key: YDSDATAMSXQVKT-UHFFFAOYSA-N
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Description

5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide is a chemical compound with the molecular formula C11H22BrNO and a molecular weight of 264.2025. It is a bromide salt of a hydroxylated decahydroisoquinoline derivative, which is a type of alkaloid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, followed by hydroxylation and bromination. The reaction conditions often require the use of strong acids or bases, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and bromide groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a tool in studying biological systems, particularly in relation to alkaloid interactions with biological targets.

  • Medicine: Potential medicinal applications include its use as a lead compound in drug discovery and development, particularly for neurological or cardiovascular conditions.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and bromide groups play a crucial role in these interactions, which may include binding to receptors or enzymes, influencing signal transduction pathways, or modulating cellular processes.

Comparison with Similar Compounds

  • Dehydroisoquinoline derivatives: These compounds share a similar core structure but may differ in the presence and position of functional groups.

  • Other hydroxylated isoquinolines: These compounds also contain hydroxyl groups but may have different alkyl or aryl substituents.

Uniqueness: 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide is unique due to its specific combination of hydroxyl and bromide groups, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

4512-85-0

Molecular Formula

C11H22BrNO

Molecular Weight

264.20 g/mol

IUPAC Name

2-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-5-ol;bromide

InChI

InChI=1S/C11H21NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h9-11,13H,2-8H2,1H3;1H

InChI Key

YDSDATAMSXQVKT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CCC2C(C1)CCCC2O.[Br-]

Origin of Product

United States

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